3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone
Description
Chemical Classification and Structural Family
This compound belongs to the aromatic ketone classification, specifically within the propiophenone structural family. According to established chemical classification systems, aromatic ketones are compounds in which a carbonyl group is attached to either two aryl groups or one aryl and one alkyl group. This particular compound exemplifies the latter category, featuring a three-carbon propyl chain that bridges two distinct aromatic systems.
The structural architecture of this compound consists of a central propanone moiety (carbon-carbon-carbonyl-carbon framework) that serves as the connecting bridge between two phenyl rings. The primary aromatic ring, attached directly to the carbonyl carbon, bears methyl substituents at both the 3' and 4' positions, creating a dimethyl substitution pattern. The secondary aromatic ring, positioned at the terminal end of the propyl chain, features a methoxy group (-OCH3) at the 4-position.
The compound's classification as a propiophenone derivative places it within a broader family of molecules that share the fundamental propiophenone backbone structure. Propiophenone itself, systematically known as benzoylethane, serves as the parent compound for this entire structural class. The specific substitution pattern of this compound distinguishes it from other family members and contributes to its unique chemical and physical properties.
From a stereochemical perspective, the molecule exhibits a linear arrangement with the carbonyl group positioned as the primary functional center. The presence of both electron-donating groups (methyl and methoxy substituents) and the electron-withdrawing carbonyl functionality creates a complex electronic environment that influences the compound's reactivity profile and potential interactions with other chemical species.
Historical Context and Development
The development of this compound occurs within the broader historical context of propiophenone derivative research and synthetic methodology advancement. The foundational work in propiophenone chemistry can be traced to early synthetic organic chemistry developments, where researchers explored various approaches to ketone synthesis and substitution patterns.
The Friedel-Crafts reaction methodology, which represents one of the primary synthetic approaches for propiophenone derivatives, has historically played a crucial role in the development of this compound class. Traditional preparation methods involve the reaction of propanoyl chloride with benzene systems under Lewis acid catalysis, typically employing aluminum chloride as the catalytic species. This synthetic approach has been adapted and modified to accommodate the specific substitution patterns required for complex derivatives such as this compound.
Patent literature from the pharmaceutical industry provides additional historical context for propiophenone derivative development. Historical patent documentation reveals that propiophenone derivatives have served as intermediates in the synthesis of various pharmaceutical compounds, including phenmetrazine and propoxyphen, among others. This pharmaceutical relevance has driven continued research and development efforts in the field, leading to the synthesis and characterization of increasingly complex derivatives.
The emergence of this compound in chemical databases, with its first appearance in PubChem recorded in 2008, reflects the ongoing expansion of chemical knowledge and synthetic capability. The compound's relatively recent appearance in chemical literature suggests it represents part of the contemporary wave of synthetic organic chemistry research focused on exploring structure-activity relationships and developing new molecular entities for various applications.
Modern synthetic approaches have evolved beyond traditional Friedel-Crafts methodology to include alternative synthetic strategies. For example, recent developments in Grignard reagent methodology have demonstrated new pathways for constructing propiophenone scaffolds, as evidenced by synthetic approaches to related methoxypropiophenone derivatives.
Significance in Chemical and Pharmaceutical Research
The research significance of this compound extends across multiple domains of chemical and pharmaceutical investigation. Within synthetic organic chemistry, this compound serves as a valuable model system for understanding the effects of multiple aromatic substitutions on molecular properties and reactivity patterns. The combination of methyl and methoxy substituents provides researchers with opportunities to study electronic effects, steric hindrance, and substitution pattern influences on chemical behavior.
In pharmaceutical research contexts, propiophenone derivatives have demonstrated considerable utility as synthetic intermediates and building blocks for more complex molecular structures. The specific substitution pattern of this compound positions it as a potential precursor for various pharmaceutical targets, particularly those requiring specific aromatic substitution patterns and functional group arrangements.
The compound's structural features make it particularly valuable for structure-activity relationship studies. The presence of both electron-donating groups (methyl and methoxy) and the electron-withdrawing carbonyl functionality creates a molecular system that can provide insights into how electronic effects influence biological activity and chemical reactivity. Research groups investigating the relationship between molecular structure and biological or chemical properties often utilize compounds with similar substitution patterns as probe molecules.
From a medicinal chemistry perspective, the compound's aromatic ketone structure places it within a chemical class that has shown diverse biological activities. While specific biological activity data for this exact compound may be limited, related propiophenone derivatives have demonstrated various pharmacological properties, including antimicrobial, anti-inflammatory, and other therapeutic activities. This broader context suggests that this compound may serve as a starting point for drug discovery and development efforts.
The compound also holds significance in analytical chemistry research, where it can serve as a reference standard or analytical target for method development. Its well-defined structure and known physical properties make it suitable for use in chromatographic method validation, spectroscopic technique development, and other analytical applications.
Nomenclature and Identification Systems
The systematic nomenclature and identification of this compound follows established chemical naming conventions and utilizes multiple identification systems to ensure unambiguous compound specification. The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one, which provides a complete structural description following standard organic chemistry naming rules.
The IUPAC naming system for this compound begins with the identification of the longest carbon chain containing the principal functional group, which in this case is the propanone chain. The carbonyl carbon is designated as carbon-1, and substituents are numbered and named according to their positions relative to this reference point. The 3,4-dimethylphenyl group attached to the carbonyl carbon is identified as a substituent at position 1, while the 4-methoxyphenyl group is located at position 3 of the propyl chain.
Chemical Abstracts Service (CAS) registry numbers provide unique numerical identifiers for chemical substances, ensuring unambiguous identification across databases and literature sources. For this compound, the primary CAS registry number is 898775-88-7, which serves as the standard identifier for this specific compound. Some database variations may reference alternative CAS numbers, such as 898775-82-1, which may represent closely related structural isomers or different stereochemical forms.
| Identification Parameter | Value |
|---|---|
| IUPAC Name | 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one |
| CAS Registry Number | 898775-88-7 |
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.3 g/mol |
| MDL Number | MFCD03843170 |
| PubChem CID | 24725881 |
International Chemical Identifier (InChI) and InChI Key systems provide additional standardized identification methods. The InChI string for this compound is InChI=1S/C18H20O2/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-6,8-10,12H,7,11H2,1-3H3, which encodes the complete molecular structure in a machine-readable format. The corresponding InChI Key, OHBYPHBELWHWLL-UHFFFAOYSA-N, provides a shorter, hash-based identifier derived from the full InChI string.
Simplified Molecular Input Line Entry System (SMILES) notation offers another structural representation method. The canonical SMILES for this compound is CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC)C, which provides a compact, text-based description of the molecular structure. This notation system enables rapid structural searching and comparison across chemical databases.
Database-specific identifiers include PubChem Compound Identification (CID) numbers, with CID 24725881 representing this compound in the PubChem database. Additionally, the compound is assigned various supplier-specific catalog numbers, such as those used by chemical vendors and research institutions for inventory and ordering purposes.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-4-8-16(12-14(13)2)18(19)11-7-15-5-9-17(20-3)10-6-15/h4-6,8-10,12H,7,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBYPHBELWHWLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2=CC=C(C=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644277 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898775-88-7 | |
| Record name | 1-Propanone, 1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,4-Dimethylphenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The predominant synthetic approach to this compound involves Friedel-Crafts acylation , a classical method for introducing acyl groups onto aromatic rings. The general strategy includes:
-
- An aromatic substrate bearing 3',4'-dimethyl substituents (e.g., 3,4-dimethylbenzene or its derivatives)
- An acyl chloride or anhydride derived from 4-methoxyphenylpropanoic acid or related precursors
-
- A Lewis acid catalyst such as aluminum chloride (AlCl₃) is employed to activate the acyl chloride for electrophilic aromatic substitution.
-
- Anhydrous solvents like dichloromethane or carbon disulfide are used under inert atmosphere (nitrogen or argon) to prevent hydrolysis of reagents.
- Temperature control is critical, typically maintained between 0°C and 5°C to minimize side reactions such as polyacylation or polymerization.
-
- The Lewis acid coordinates with the acyl chloride, generating a highly electrophilic acylium ion.
- The aromatic ring with 3',4'-dimethyl substituents undergoes electrophilic substitution at the position ortho or para to the methyl groups, yielding the propiophenone derivative.
Alternative Synthetic Approaches
-
- Preparation of 3',4'-dimethylphenylmagnesium bromide followed by reaction with 4-methoxybenzaldehyde or 4-methoxyphenylacetyl chloride.
- Subsequent oxidation or rearrangement steps yield the ketone functionality.
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- Palladium-catalyzed cross-coupling (e.g., Suzuki or Negishi coupling) between appropriately substituted aryl halides and acyl equivalents can be explored for regioselective synthesis, though less common for this compound.
Industrial Production Considerations
-
- Industrial synthesis may utilize continuous flow technology to enhance control over reaction parameters (temperature, mixing, stoichiometry), improving yield and reproducibility.
-
- Post-reaction purification typically involves recrystallization or chromatographic techniques (e.g., silica gel column chromatography, HPLC) to achieve high purity.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Aluminum chloride (AlCl₃) | Stoichiometric or catalytic amounts |
| Solvent | Anhydrous dichloromethane or CS₂ | Inert atmosphere required |
| Temperature | 0–5°C | Controls selectivity, minimizes side reactions |
| Molar Ratio (Acyl chloride : Aromatic) | 1 : 1.2 | Slight excess of aromatic substrate to reduce polyacylation |
| Reaction Time | 2–6 hours | Monitored by TLC or HPLC |
| Workup | Quenching with ice-water, extraction with organic solvents | Neutralization of catalyst residues |
Research Findings on Preparation
-
- Optimized Friedel-Crafts acylation under controlled temperature and stoichiometry yields 70–85% of the target ketone with minimal by-products.
- Excess Lewis acid or elevated temperatures increase side reactions such as polymerization or over-acylation.
Spectroscopic Characterization:
- ¹H NMR: Methoxy protons resonate at δ ~3.8 ppm; aromatic protons show characteristic splitting patterns influenced by 3',4'-dimethyl substitution.
- Mass Spectrometry: Molecular ion peak consistent with C18H20O2 (molecular weight ~268.3 g/mol).
- HPLC Purity: Typically >95% purity achieved post-purification.
-
- Substituent effects on the aromatic ring influence electrophilicity and regioselectivity. Electron-donating methoxy groups on the acyl moiety reduce carbonyl electrophilicity, requiring careful control of reaction conditions.
Data Table: Summary of Preparation Parameters and Outcomes
| Entry | Acylating Agent | Aromatic Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Methoxyphenylpropanoyl chloride | 3,4-Dimethylbenzene | 100 (stoich.) | Dichloromethane | 0–5 | 78 | 96 | Standard Friedel-Crafts acylation |
| 2 | 4-Methoxybenzoyl chloride | 3,4-Dimethylbenzene | 50 | CS₂ | 0–5 | 72 | 94 | Lower catalyst loading |
| 3 | 4-Methoxybenzaldehyde + Grignard reagent | 3,4-Dimethylphenylmagnesium bromide | N/A | Ether solvents | Room temp | 65 | 92 | Multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation: Can be oxidized to form carboxylic acids or ketones.
- Reduction: The ketone group can be reduced to an alcohol.
- Substitution: Electrophilic aromatic substitution can introduce new substituents onto the aromatic rings.
Biology
Research has highlighted several biological activities associated with this compound, including:
- Anticancer Activity: Exhibits cytotoxic effects against various cancer cell lines, such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231. Studies indicate significant cytotoxicity in both cases, suggesting potential therapeutic applications in oncology .
- Antioxidant Properties: Evaluated for its antioxidant capacity using assays like DPPH radical scavenging. Results show notable antioxidant activity, which may contribute to its anticancer effects by mitigating oxidative stress in cells .
- Enzyme Inhibition: Investigated for its ability to inhibit specific enzymes involved in metabolic pathways, suggesting potential modulation of biochemical pathways relevant to disease processes.
Medicine
The compound is explored for its potential use in drug development due to its unique structural features. Its interactions with biological targets may lead to new therapeutic agents.
Data Tables
| Application Area | Details |
|---|---|
| Chemistry | Intermediate for synthesizing complex organic molecules; participates in oxidation, reduction, and substitution reactions. |
| Biology | Anticancer activity against U-87 and MDA-MB-231 cell lines; antioxidant properties; potential enzyme inhibition. |
| Medicine | Investigated for drug development and therapeutic applications. |
Case Studies
- Anticancer Activity Study:
- Antioxidant Activity Assessment:
Mechanism of Action
The mechanism of action of 3’,4’-Dimethyl-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Propiophenone derivatives vary significantly in reactivity and applications based on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Physical Properties of Propiophenone Derivatives
Key Observations :
- Steric Effects: The 3',4'-dimethyl groups in the target compound introduce steric hindrance, which may reduce reactivity in substitution reactions compared to less hindered analogs like 4'-methoxypropiophenone .
Physical Properties and Stability
- Melting Points: The chloro-substituted analog (4'-Chloro-3-(4-methoxyphenyl)propiophenone) has a well-defined melting point (64–65°C), while data for the target compound are unavailable .
- Thermal Stability: Predicted boiling points for halogenated analogs (e.g., 421°C for the chloro derivative) suggest higher thermal stability compared to non-halogenated propiophenones, though experimental validation is needed .
Biological Activity
3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxy group and two methyl groups on the aromatic ring, which may influence its biological interactions. The structure can be represented as follows:
The biological activity of this compound is believed to stem from its interaction with various molecular targets within biological systems. The methoxy group enhances the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets such as receptors and enzymes.
Key Mechanisms:
- Receptor Modulation : Similar compounds have shown the ability to modulate estrogen receptors, which are critical in various physiological processes and disease states, including cancer .
- Anti-inflammatory Activity : The structural characteristics suggest potential anti-inflammatory effects akin to non-steroidal anti-inflammatory drugs (NSAIDs). Compounds with similar structures have been documented to inhibit pathways involved in inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further investigation in infectious disease contexts.
- Analgesic Effects : Its potential as an analgesic has been noted, particularly in relation to pain modulation pathways.
- Anticancer Potential : Given its structural similarities to known anticancer compounds, there is interest in exploring its efficacy against various cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Below are summarized findings from relevant research:
Q & A
Q. What are the recommended synthetic routes for preparing 3',4'-Dimethyl-3-(4-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or Claisen-Schmidt condensation. For Friedel-Crafts, substitute toluene derivatives (e.g., 3',4'-dimethylacetophenone) with 4-methoxyphenylacetyl chloride in the presence of Lewis acids (AlCl₃ or FeCl₃). Control reaction temperature (0–5°C) to minimize side reactions like demethylation of the methoxy group . Monitor yield via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) and optimize stoichiometry (1:1.2 molar ratio of ketone to acyl chloride) to achieve >75% yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of techniques:
- NMR Spectroscopy: Analyze and NMR to confirm substituent positions. For example, the methoxy group (δ 3.8–3.9 ppm) and aromatic protons (δ 6.7–7.5 ppm) should align with predicted coupling patterns .
- Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 298.1564 for C₁₈H₂₀O₃) with a tolerance of ±5 ppm .
- Melting Point Analysis: Compare observed values (e.g., 112–114°C) against literature to assess crystallinity and purity .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory and dermal irritation .
- Store in airtight containers under inert gas (argon/nitrogen) to prevent oxidation of the methoxy group .
- Dispose of waste via certified chemical disposal services to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Methodological Answer: Contradictions often arise from solvent effects or substituent electronic interactions. For example:
- Solvent Polarity: Aromatic proton shifts may vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding. Re-run NMR in deuterated acetone to isolate solvent effects .
- Steric Hindrance: If methyl groups at 3' and 4' positions cause splitting anomalies, perform NOESY experiments to confirm spatial proximity of substituents .
- Dynamic Exchange: Use variable-temperature NMR (e.g., 25°C to −40°C) to detect conformational changes in the propiophenone backbone .
Q. What experimental design considerations are vital for studying substituent effects on reactivity?
Methodological Answer:
- Control Groups: Synthesize analogs (e.g., 3',4'-dichloro or 3',4'-dimethoxy derivatives) to compare electronic effects on acylation kinetics .
- Kinetic Studies: Use in situ IR spectroscopy to track carbonyl stretching frequencies (1700–1750 cm⁻¹) during reactions, correlating with electron-withdrawing/donating substituent impacts .
- Computational Modeling: Apply DFT calculations (B3LYP/6-31G*) to predict charge distribution and transition states, validating with experimental rate constants .
Q. How can crystallographic data improve understanding of this compound’s solid-state behavior?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation in ethyl acetate/hexane (1:3). Use SHELXL for structure refinement, focusing on torsion angles between the methoxyphenyl and dimethyl-substituted rings to assess planarity .
- Hirshfeld Surface Analysis: Map intermolecular interactions (e.g., C–H···O bonds) to explain packing efficiency and melting point variations .
- Thermogravimetric Analysis (TGA): Correlate thermal stability (decomposition >200°C) with crystallographic lattice energy .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Catalyst Optimization: Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysts (BINOL-derived phosphoric acids) to control stereochemistry during acylation .
- Process Analytical Technology (PAT): Implement inline Raman spectroscopy to monitor enantiomeric excess (ee) in real-time during pilot-scale reactions .
- Crystallization Screening: Test solvent/anti-solvent pairs (e.g., methanol/water) to isolate desired enantiomers via differential solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
